5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
“5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid” is a complex organic compound that contains a pyrazole ring, a carboxylic acid group, a trifluoromethyl group, and a methyl group . Pyrazole is a heterocyclic compound, and the trifluoromethyl group is often used in medicinal chemistry due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, the trifluoromethyl group would add a degree of electronegativity to the molecule, and the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The trifluoromethyl group is generally considered stable and unreactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the trifluoromethyl group could increase the compound’s lipophilicity .Scientific Research Applications
Structural and Spectral Analysis
- Structural Investigations : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, has been studied using combined experimental and theoretical approaches. Characterization methods included NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These techniques are crucial for understanding the structural properties of such compounds (Viveka et al., 2016).
Coordination Polymers and Metal Complexes
- Metal Coordination Polymers : Semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been used to assemble Zn(II) and Cd(II) ions, forming chiral coordination polymers. These structures are significant for their potential applications in materials science and chemistry (Cheng et al., 2017).
Synthetic Techniques and Applications
Synthesis and Reactivity : Research into the synthesis and transformation of carboxylic groups in pyrazole cores into trifluoromethyl groups using sulfur tetrafluoride is significant. Such synthetic techniques allow for the gram-scale preparation of target products, which is essential for practical applications (Gerus et al., 2012).
Cross-Coupling Reactions : The use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions is a noteworthy application. This technique enables the synthesis of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in organic synthesis (Arbačiauskienė et al., 2011).
Drug Design and Pharmacological Studies
- Antimicrobial Agents : The synthesis of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents demonstrates the relevance of pyrazole derivatives in medicinal chemistry. These compounds have shown promising antimicrobial activities, indicating their potential as therapeutic agents (Bhat et al., 2016).
Future Directions
Properties
IUPAC Name |
5-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(5(12)13)11-10-2/h1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQGRKTFLNDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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